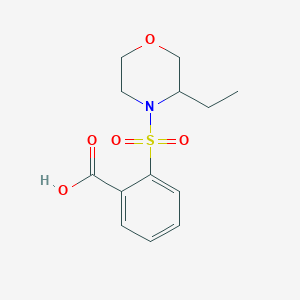![molecular formula C13H14N2O2 B7556850 N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide, also known as OP-Pramipexole, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pramipexole, a medication used to treat Parkinson's disease and restless leg syndrome. However, OP-Pramipexole is not intended for human consumption and is only used in laboratory experiments. In
Mécanisme D'action
The exact mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is not fully understood, but it is believed to act as a dopamine D3 receptor agonist. This means that it binds to and activates dopamine receptors in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to increase dopamine release in the brain, which can affect mood, motivation, and reward. It has also been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele in laboratory experiments is its dopaminergic activity, which makes it useful for studying the dopamine system in the brain. However, it is important to note that the effects of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele may not be the same as those of pramipexole, the medication it is derived from. Additionally, N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is not intended for human consumption and should only be used in laboratory experiments.
Orientations Futures
There are several potential future directions for research involving N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele. One area of interest is its potential applications in addiction research, particularly in studying the role of the dopamine system in addiction. It may also be useful in studying the mechanisms underlying depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele and its effects on behavior and physiology.
In conclusion, N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its dopaminergic activity makes it useful for studying the dopamine system in the brain, and it has been shown to have various biochemical and physiological effects in laboratory experiments. While there are limitations to its use in lab experiments, there are several potential future directions for research involving N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele.
Méthodes De Synthèse
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele involves several steps, including the reaction of 3-bromoaniline with 2-oxo-1-pyrrolidineacetamide to form N-(3-bromo-phenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with propargylamine to form N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have dopaminergic activity, which makes it useful in studying the dopamine system in the brain. It has also been used in studies related to addiction, depression, and anxiety.
Propriétés
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)14-10-5-3-6-11(9-10)15-8-4-7-13(15)17/h2-3,5-6,9H,1,4,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPMEPKPBMMUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)




![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


